molecular formula C9H11NS B14292423 Methyl benzylmethanimidothioate CAS No. 126789-61-5

Methyl benzylmethanimidothioate

Cat. No.: B14292423
CAS No.: 126789-61-5
M. Wt: 165.26 g/mol
InChI Key: KTBMSJAVWFLCCX-UHFFFAOYSA-N
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Description

Methyl benzylmethanimidothioate is a sulfur-containing organic compound characterized by a thioate ester functional group (C=S) attached to a benzyl and methyl-substituted imidazoline framework. Thioate esters are known for their reactivity in nucleophilic substitution and coordination chemistry, making them valuable in multicomponent reactions and catalysis .

Properties

CAS No.

126789-61-5

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

methyl N-benzylmethanimidothioate

InChI

InChI=1S/C9H11NS/c1-11-8-10-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

KTBMSJAVWFLCCX-UHFFFAOYSA-N

Canonical SMILES

CSC=NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl benzylmethanimidothioate can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with carbon disulfide in the presence of a base, followed by methylation. The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl benzylmethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzylamine.

    Substitution: Various substituted thioamides depending on the reagent used.

Scientific Research Applications

Methyl benzylmethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl benzylmethanimidothioate involves its interaction with specific molecular targets. The sulfur atom in the thioamide group can form strong interactions with metal ions and other electrophilic centers. This interaction can lead to the inhibition of certain enzymes or the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with methyl benzylmethanimidothioate:

Compound Key Structural Features Functional Group Differences
N-Thiomethyl Benzoimidazoles Benzimidazole core with thiomethyl substitution Contains a thioether (C–S–C) instead of thioate
Benzyl(methyl)phenyl silane bromide Chiral silicon center with benzyl/methyl groups Silicon-based vs. sulfur-based core structure
2-(Benzyl(methyl)amino)ethanone hydrochloride Benzyl/methyl amino ketone hydrochloride Amino ketone vs. thioate ester

Key Observations :

  • N-Thiomethyl Benzoimidazoles () share a benzyl-thiomethyl motif but lack the thioate ester’s reactive sulfur-oxygen bond. This structural difference reduces their electrophilicity compared to thioates.
  • Silane Bromide () exhibits tetrahedral geometry at silicon, contrasting with the planar thioate group. The presence of hydrogen bonding in silanes (N–H⋯Br) may differ from thioate intermolecular interactions .
  • Amino Ethanone Hydrochloride () features a protonated amino group and ketone, which are less reactive toward nucleophiles than thioate esters .
Physicochemical Properties
Property This compound (Inferred) 2-(Benzyl(methyl)amino)ethanone HCl
Molecular Weight (g/mol) ~250–300 (estimated) 313.81
Solubility Likely polar organic solvents (e.g., DMSO) Soluble in water, methanol
Stability Air-sensitive due to thioate group Stable under inert conditions
Melting Point Not reported Not provided in

Key Differences : Thioates are more prone to hydrolysis and oxidation than the hydrochloride salt, necessitating anhydrous handling .

Crystallographic and Structural Data
  • Silane Bromide (): Exhibits a chair conformation in the piperidine ring and C–Si–C bond angles of 103.64°–111.59° .
  • No direct crystallographic data is available for comparison.

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